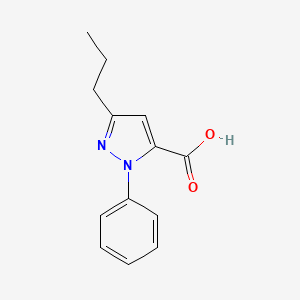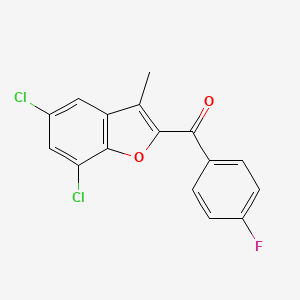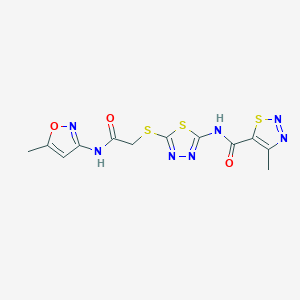
2-Phenyl-5-propylpyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-5-propylpyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound features a five-membered ring with two adjacent nitrogen atoms, a phenyl group at the second position, a propyl group at the fifth position, and a carboxylic acid group at the third position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-propylpyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diketones with hydrazine derivatives under acidic or basic conditions. For instance, the reaction of 1-phenyl-1,3-diketone with propylhydrazine in the presence of an acid catalyst can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs one-pot multicomponent reactions, which are efficient and cost-effective. These methods may involve the use of transition-metal catalysts or photoredox reactions to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-5-propylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated pyrazole derivatives.
Applications De Recherche Scientifique
2-Phenyl-5-propylpyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Phenyl-5-propylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor antagonist, depending on its structural modifications. The carboxylic acid group can form hydrogen bonds with active site residues, while the phenyl and propyl groups can enhance binding affinity through hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpyrazole-3-carboxylic acid: Lacks the propyl group, which may affect its binding affinity and biological activity.
5-Propylpyrazole-3-carboxylic acid: Lacks the phenyl group, which may reduce its hydrophobic interactions with molecular targets.
2-Phenyl-5-methylpyrazole-3-carboxylic acid: The methyl group is smaller than the propyl group, potentially leading to different steric and electronic effects.
Uniqueness
2-Phenyl-5-propylpyrazole-3-carboxylic acid is unique due to the presence of both phenyl and propyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile scaffold for the development of new therapeutic agents .
Propriétés
IUPAC Name |
2-phenyl-5-propylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-6-10-9-12(13(16)17)15(14-10)11-7-4-3-5-8-11/h3-5,7-9H,2,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRAFHPAIWGGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride](/img/structure/B2882474.png)
![N-(2-chlorophenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2882476.png)



![3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide](/img/structure/B2882483.png)



![N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2882490.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2882492.png)

![N-[3-(Methoxymethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl]prop-2-enamide](/img/structure/B2882496.png)

